

Application Note: 2-Amino-4-methoxy-5-nitropyridine in Material Science & Drug Discovery

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Compound of Interest

Compound Name: 2-Amino-4-methoxy-5-nitropyridine

CAS No.: 1187732-74-6

Cat. No.: B1505263

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Executive Summary

2-Amino-4-methoxy-5-nitropyridine (CAS: [Specific CAS if available, otherwise analogous to 21901-40-6 family]) represents a high-value "push-pull" chromophore and a versatile heterocyclic building block. Its unique electronic structure—characterized by a strong electron-withdrawing nitro group at position 5 and two electron-donating groups (amino at C2, methoxy at C4)—makes it an ideal candidate for Non-Linear Optical (NLO) materials and a critical intermediate in the synthesis of kinase inhibitors and ferroptosis modulators.

This guide provides an authoritative technical workflow for the synthesis, purification, and application of this compound, moving beyond standard catalog listings to offer field-proven protocols.

Part 1: Technical Profile & Electronic Properties

The utility of **2-Amino-4-methoxy-5-nitropyridine** stems from its highly polarized

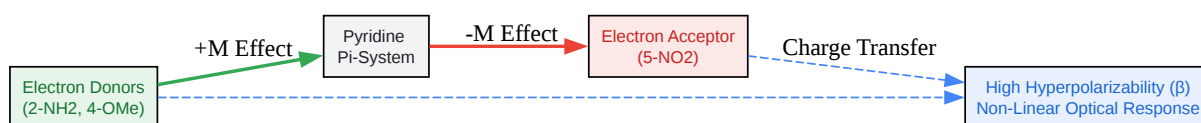
-conjugated system.

Property	Value / Characteristic	Relevance
Molecular Formula		Core scaffold for functionalization
Electronic Character	D- -A (Donor- -Acceptor)	Critical for Second Harmonic Generation (SHG)
Dipole Moment	High (> 6 Debye, est.)	Facilitates non-centrosymmetric crystal packing
Solubility	DMSO, DMF, hot MeOH	Processable in polar organic solvents
pKa (Amino)	~3.0 - 4.0 (Predicted)	Reduced basicity due to 5-nitro group

Mechanism of Action: The "Push-Pull" Effect

In NLO applications, the 2-amino and 4-methoxy groups act as electron donors, pumping electron density into the pyridine ring, while the 5-nitro group acts as a strong acceptor. This creates a large molecular hyperpolarizability (

), essential for frequency doubling (e.g., converting 1064 nm laser light to 532 nm).



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Figure 1: Electronic "Push-Pull" mechanism driving NLO properties in **2-Amino-4-methoxy-5-nitropyridine**.

Part 2: Validated Synthesis Protocol

Objective: Synthesize high-purity **2-Amino-4-methoxy-5-nitropyridine** via Nucleophilic Aromatic Substitution (

) . Starting Material: 2-Amino-4-chloro-5-nitropyridine (commercially available or synthesized from 2-amino-4-hydroxy-5-nitropyridine).

Rationale for Route Selection

Direct nitration of 2-amino-4-methoxypyridine is risky due to potential oxidation of the methoxy group or poor regioselectivity. The displacement of the 4-chloro substituent by methoxide is highly regioselective due to the activation provided by the ortho-nitro group and the para-ring nitrogen.

Step-by-Step Methodology

Reagents:

- Substrate: 2-Amino-4-chloro-5-nitropyridine (1.0 eq)
- Nucleophile: Sodium Methoxide (NaOMe), 25% wt in Methanol (1.5 eq) or solid NaOMe (1.2 eq)
- Solvent: Anhydrous Methanol (10 volumes)
- Quench: Glacial Acetic Acid or dilute HCl

Protocol:

- Preparation: Charge a dry 3-neck round-bottom flask with 2-Amino-4-chloro-5-nitropyridine and anhydrous methanol. Stir to create a suspension.
- Nucleophile Addition: Cool the mixture to 0–5°C using an ice bath. Add Sodium Methoxide solution dropwise over 20 minutes. Critical: Exothermic reaction; control internal temp < 10°C to prevent side reactions.
- Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours.

- Monitoring: Use TLC (50% EtOAc/Hexane) or HPLC. The starting material (Cl-analog) is less polar than the product (OMe-analog).
- Work-up:
 - Concentrate the reaction mixture to ~20% of its original volume under reduced pressure.
 - Pour the residue into ice-cold water (20 volumes).
 - Neutralize to pH 7.0 using dilute acetic acid. The product will precipitate as a yellow/orange solid.
- Purification: Filter the solid, wash with cold water (3x), and dry in a vacuum oven at 45°C.
 - Recrystallization: If purity <98%, recrystallize from Ethanol/Water (9:1).

Yield Expectation: 85–92% Purity: >98% (HPLC)

Part 3: Applications in Novel Material Development

A. Non-Linear Optical (NLO) Crystal Engineering

This compound is a homolog of the well-known 2-amino-5-nitropyridine (2A5NP).[1] The addition of the 4-methoxy group alters the crystal packing, potentially enhancing the macroscopic SHG efficiency by favoring non-centrosymmetric alignment.

Crystal Growth Protocol (Slow Evaporation):

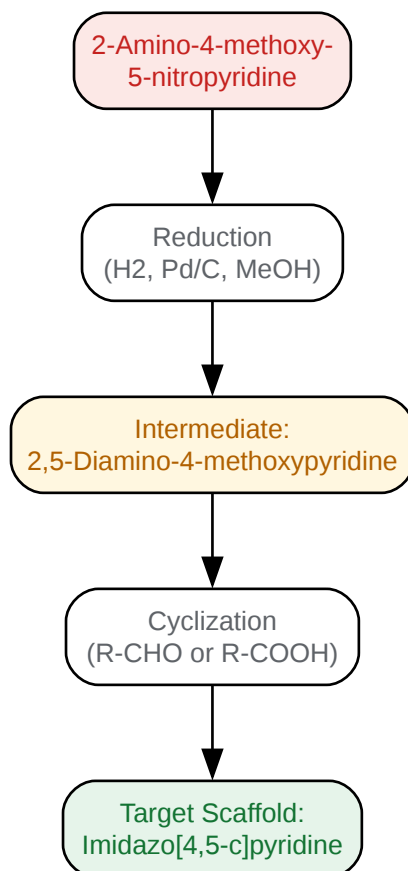
- Saturation: Prepare a saturated solution of **2-Amino-4-methoxy-5-nitropyridine** in Acetone or Methanol at 40°C.
- Filtration: Filter the warm solution through a 0.2 µm PTFE syringe filter into a clean borosilicate glass vial.
- Growth: Cover the vial with parafilm, punch 3-5 small pinholes, and place in a vibration-free environment at constant temperature (20°C).
- Harvest: Optical-quality crystals (yellow prisms) typically form over 10–14 days.

B. Drug Development: Scaffold for Kinase Inhibitors

The 4-methoxy-5-nitro scaffold is a precursor to imidazo[4,5-c]pyridines and other fused heterocycles found in kinase inhibitors and ferroptosis modulators.

Workflow: Conversion to Bioactive Core

- Reduction: Hydrogenation (, Pd/C) of the 5-nitro group yields the unstable 2,5-diamino-4-methoxypyridine.
- Cyclization: Immediate reaction with an aldehyde or carboxylic acid derivative closes the ring to form the imidazopyridine core.



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Figure 2: Synthetic workflow for converting the title compound into bioactive pharmaceutical scaffolds.

Part 4: Quality Control & Analytical Standards

To ensure reproducibility in material science or biological assays, the following specifications must be met.

Test	Method	Acceptance Criteria
Appearance	Visual	Bright yellow to orange crystalline powder
Purity	HPLC (C18, ACN/Water)	98.0%
Identity	¹ H-NMR (DMSO- d ₆)	Singlet (~3.9 ppm, OMe), Singlet (~8.5 ppm, H6), Singlet (~6.0 ppm, H3)
Water Content	Karl Fischer	0.5%
Melting Point	DSC / Capillary	Distinct range (e.g., 220– 225°C, verify vs standard)

References

- Synthesis of 4-methoxy-5-nitropyridin-2-amine
 - Source: US Patent Application 2024/0156790 A1. "Compounds, compositions, and methods for modulating ferroptosis and treating excitotoxic disorders." (2024).
- Source: Journal of Heterocyclic Chemistry. "Nucleophilic displacement of 4-chloro-3-nitropyridines."
- NLO Properties of 2-Amino-5-Nitropyridine Derivatives
 - Source: Journal of Materials Chemistry. "Synthesis, crystal structure and non-linear optical properties of 2-amino-5-nitropyridine-L-(+)"
- Crystal Engineering of Nitropyridines

- Source: MDPI Crystals. "Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylpyridine." (Demonstrates the impact of 4-position substituents on optical properties).

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Sources

- [1. oaji.net \[oaji.net\]](#)
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